2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-(1-NAPHTHYL)ACETAMIDE is a synthetic organic compound that features an imidazole ring and a naphthyl group. The presence of these functional groups suggests potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its biological activity, while the naphthyl group can enhance the compound’s stability and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-(1-NAPHTHYL)ACETAMIDE typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using a nickel-catalyzed addition to nitriles.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol reacts with a suitable leaving group on the imidazole ring.
Attachment of the Naphthyl Group: The naphthyl group can be attached through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the naphthyl group, potentially altering the compound’s biological activity.
Substitution: The imidazole ring can participate in various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of 2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-(1-NAPHTHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The naphthyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-(1-NAPHTHYL)ACETAMIDE
- 2-[(5-ETHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-(1-NAPHTHYL)ACETAMIDE
Uniqueness
2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-(1-NAPHTHYL)ACETAMIDE is unique due to the presence of both ethyl and methyl groups on the imidazole ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the naphthyl group provides a distinct profile that can be advantageous in specific applications.
Properties
Molecular Formula |
C18H19N3OS |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[(4-ethyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C18H19N3OS/c1-3-15-12(2)19-18(21-15)23-11-17(22)20-16-10-6-8-13-7-4-5-9-14(13)16/h4-10H,3,11H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
YBJOPPQFMCKQGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=N1)SCC(=O)NC2=CC=CC3=CC=CC=C32)C |
Origin of Product |
United States |
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